molecular formula C19H24N2O2S B2583257 4-(1-benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane CAS No. 1421504-34-8

4-(1-benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane

Cat. No.: B2583257
CAS No.: 1421504-34-8
M. Wt: 344.47
InChI Key: BVLMTPKBDAQALJ-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-(1-Benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1-benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(18-12-15-6-1-2-7-17(15)23-18)21-10-5-11-24-14-16(21)13-20-8-3-4-9-20/h1-2,6-7,12,16H,3-5,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLMTPKBDAQALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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